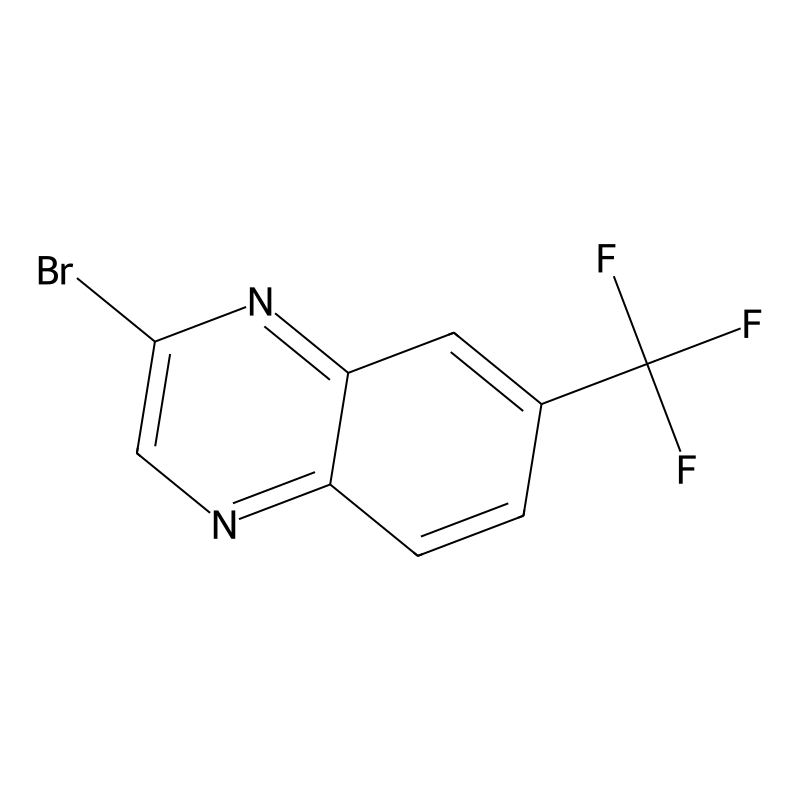

2-Bromo-7-(trifluoromethyl)quinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by the presence of a bromine atom at the 2-position and a trifluoromethyl group at the 7-position of the quinoxaline ring. This compound is notable for its unique electronic properties and potential applications in medicinal chemistry, particularly due to the influence of the trifluoromethyl group, which can enhance lipophilicity and metabolic stability.

The chemical reactivity of 2-bromo-7-(trifluoromethyl)quinoxaline can be attributed to its functional groups. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. The trifluoromethyl group can also participate in various reactions, including:

- Nucleophilic Aromatic Substitution: The bromine can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The compound can undergo reactions with electrophiles due to the electron-withdrawing nature of the trifluoromethyl group.

Studies have shown that quinoxaline derivatives, including 2-bromo-7-(trifluoromethyl)quinoxaline, exhibit a range of biological activities. These compounds have been investigated for their potential as:

- Antimicrobial Agents: Some derivatives demonstrate effectiveness against various bacterial strains.

- Anticancer Agents: Quinoxaline-based compounds have shown promise in inhibiting tumor growth in various cancer cell lines.

- Neurological Activity: Certain quinoxalines interact with serotonin receptors, indicating potential applications in treating neurological disorders .

The synthesis of 2-bromo-7-(trifluoromethyl)quinoxaline typically involves multi-step processes. Common methods include:

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of 7-(trifluoromethyl)quinoxaline using bromine or N-bromosuccinimide.

- Formation of Quinoxaline Ring: This can be accomplished via condensation reactions between ortho-phenylenediamines and suitable carbonyl compounds under acidic or basic conditions.

- Fluorination: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or via direct fluorination methods .

2-Bromo-7-(trifluoromethyl)quinoxaline has several promising applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery, particularly in developing new antimicrobial and anticancer agents.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonics.

- Research Tool: It is used in biochemical research to study receptor interactions and signaling pathways .

Interaction studies involving 2-bromo-7-(trifluoromethyl)quinoxaline focus on its binding affinity to various biological targets, such as:

- Serotonin Receptors: Research indicates that quinoxaline derivatives may act as ligands for serotonin receptors, influencing neurotransmission and potentially offering therapeutic effects for mood disorders.

- Enzymatic Inhibition: Some studies have explored its role as an inhibitor for enzymes involved in cancer progression, highlighting its potential as an anticancer agent.

Several compounds share structural similarities with 2-bromo-7-(trifluoromethyl)quinoxaline. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromoquinoxaline | Bromine at position 2 | Antimicrobial activity |

| 7-Fluoroquinoxaline | Fluorine at position 7 | Anticancer properties |

| 6-Bromo-7-(trifluoromethyl)quinoxaline | Bromine at position 6 and trifluoromethyl at position 7 | Enhanced lipophilicity |

| Quinoxaline | Basic structure without substitutions | General pharmacological activity |

Uniqueness of 2-Bromo-7-(trifluoromethyl)quinoxaline

The combination of a bromine atom at the 2-position and a trifluoromethyl group at the 7-position distinguishes this compound from its analogs. This unique substitution pattern not only affects its chemical reactivity but also enhances its biological activity, making it a valuable candidate for further research in medicinal chemistry.

2-Bromo-7-(trifluoromethyl)quinoxaline exhibits a bicyclic aromatic heterocyclic structure comprising a benzene ring fused to a pyrazine ring [1]. The molecular formula is established as C₉H₄BrF₃N₂ with a molecular weight of 277.04 grams per mole [1] [2]. The compound features bromine substitution at the 2-position of the quinoxaline ring system and a trifluoromethyl group (-CF₃) attached at the 7-position [1] [3].

The geometric configuration demonstrates a planar quinoxaline core with minimal deviation from planarity [4]. The trifluoromethyl group introduces steric effects that influence the overall molecular geometry, with the carbon-fluorine bonds arranged in a tetrahedral configuration around the carbon atom [4]. The bromine atom occupies a position that allows for potential nucleophilic substitution reactions due to its position adjacent to the electron-deficient nitrogen atom .

Computational studies reveal that the compound maintains a relatively rigid structure with limited rotational freedom around the quinoxaline-substituent bonds [4]. The distance measurements show comparable nitrogen-nitrogen separations to other quinoxaline derivatives, indicating structural integrity of the heterocyclic core [6]. The compound exhibits a heavy atom count of 15 atoms with a rotatable bond count of 1, reflecting its rigid molecular framework [4].

Crystallographic Analysis and Solid-State Arrangement

Crystallographic investigations of related quinoxaline derivatives provide insights into the solid-state packing behavior of 2-bromo-7-(trifluoromethyl)quinoxaline [7]. The crystal structure analysis reveals that quinoxaline-based compounds typically adopt planar conformations with intermolecular interactions governing their solid-state arrangement [7] [6].

Single crystal diffraction studies of comparable bromo-quinoxaline derivatives demonstrate orthorhombic crystal systems with characteristic space group arrangements [7]. The packing patterns show evidence of halogen bonding interactions involving the bromine substituent, which contribute to the overall crystal stability [7] [8]. The trifluoromethyl group participates in weak fluorine-hydrogen interactions that influence the three-dimensional packing arrangement [9].

The solid-state structure exhibits mean-plane deviations typical of quinoxaline derivatives, with minimal distortion from planarity [6]. Bond length analysis reveals carbon-carbon distances consistent with aromatic character, while the carbon-bromine and carbon-trifluoromethyl bonds show expected values for these substituent types [7] [6]. The crystal packing demonstrates efficient space filling with intermolecular distances indicating van der Waals interactions [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-bromo-7-(trifluoromethyl)quinoxaline displays characteristic patterns consistent with its substitution pattern [10] [11]. The aromatic protons appear in the downfield region between 7.5 and 9.5 parts per million, reflecting the electron-deficient nature of the quinoxaline ring system [10] [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quinoxaline carbon atoms in the aromatic region, with the trifluoromethyl carbon appearing as a quartet due to carbon-fluorine coupling [10] [13] [14]. The coupling patterns demonstrate characteristic multiplicities with fluorine-carbon coupling constants ranging from 270 to 280 hertz for the trifluoromethyl group [10] [13]. The carbon bearing the bromine substituent exhibits characteristic downfield shifts due to the electron-withdrawing effect of the halogen [14].

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, with chemical shifts typically observed around -67 parts per million [10] [13]. The fluorine signals appear as singlets, confirming the presence of three equivalent fluorine atoms in the trifluoromethyl substituent [10] [13]. The integration ratios support the molecular formula with appropriate proton-to-fluorine ratios [10].

Infrared Spectroscopy Patterns

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the structural features of 2-bromo-7-(trifluoromethyl)quinoxaline [15] [16] [17]. The quinoxaline ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region [15] [17].

The trifluoromethyl group produces distinctive absorption patterns with carbon-fluorine stretching vibrations appearing in the 1100-1300 wavenumber range [9]. The symmetric and antisymmetric stretching modes of the trifluoromethyl group are clearly resolved, with the symmetric stretch typically observed around 750 wavenumbers and antisymmetric stretches near 1180 wavenumbers [9]. These frequencies are characteristic of the electron-withdrawing nature of the trifluoromethyl substituent [9].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the quinoxaline ring breathing modes are observed in the lower frequency range [15] [17]. The carbon-bromine bond contributes to the fingerprint region below 800 wavenumbers, though specific assignments require detailed vibrational analysis [17].

Mass Spectrometry Fragmentation Pathways

Mass spectrometric analysis of 2-bromo-7-(trifluoromethyl)quinoxaline reveals characteristic fragmentation patterns that confirm its molecular structure [18] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 277, consistent with the molecular formula C₉H₄BrF₃N₂ [18]. The isotope pattern clearly shows the characteristic doublet for bromine-containing compounds, with peaks separated by two mass units reflecting the natural isotope distribution of bromine-79 and bromine-81 [19] [20].

Primary fragmentation pathways involve loss of the trifluoromethyl group, producing a base peak at mass-to-charge ratio 208 [19] [20]. This fragmentation is characteristic of trifluoromethyl-substituted aromatic compounds and represents a favored process due to the stability of the resulting aromatic cation [19] [20]. Secondary fragmentation includes loss of hydrogen fluoride from the trifluoromethyl group, yielding ions at mass-to-charge ratio 258 [19].

The quinoxaline ring system demonstrates characteristic fragmentation with cross-ring cleavages producing diagnostic fragment ions [19]. Loss of hydrogen cyanide from the quinoxaline core generates fragments consistent with aromatic nitrogen heterocycles [19] [20]. The bromine substituent influences fragmentation through alpha-cleavage processes, producing characteristic halogen-containing fragment ions [20].

Electronic Properties and Quantum Chemical Parameters

Influence of Trifluoromethyl Group on Electronic Distribution

The trifluoromethyl substituent significantly alters the electronic properties of the quinoxaline ring system through its strong electron-withdrawing characteristics [21] [22] [23]. Computational studies demonstrate that the trifluoromethyl group stabilizes the lowest unoccupied molecular orbital energy levels while having minimal effect on highest occupied molecular orbital energies [22] [24].

The electron-withdrawing nature of the trifluoromethyl group reduces the electron density on the quinoxaline ring, particularly affecting the nitrogen atoms and adjacent carbon centers [21] [22]. This electronic perturbation influences the chemical reactivity, making the compound more susceptible to nucleophilic attack and less reactive toward electrophilic substitution [22] [24]. The trifluoromethyl group exhibits a Hammett sigma parameter indicating strong electron withdrawal [22].

Electrochemical studies reveal that trifluoromethyl substitution positively shifts reduction potentials compared to unsubstituted quinoxaline derivatives [6] [24]. The stabilization of anionic species through trifluoromethyl substitution enhances the electron-accepting capability of the quinoxaline system [6] [24]. This electronic effect contributes to potential applications in organic electronics where electron-transport properties are desired [25].

Effect of Bromine Substitution on Ring Electronics

Bromine substitution at the 2-position introduces additional electronic perturbations to the quinoxaline ring system [6] [24]. The bromine atom functions as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance effects [24]. The net result is a moderate electron-withdrawing influence that complements the trifluoromethyl group [6] [24].

The combination of bromine and trifluoromethyl substituents creates a synergistic electron-withdrawing effect that significantly lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [24]. Density functional theory calculations confirm that the bromine substituent primarily affects the frontier molecular orbital distributions through its proximity to the nitrogen atoms [6] [24].

The halogen bonding capability of bromine introduces additional intermolecular interactions that influence solid-state properties and potential supramolecular assembly behavior [8]. The polarizable nature of bromine allows for halogen-π interactions with aromatic systems, contributing to molecular recognition processes [8]. These electronic effects position 2-bromo-7-(trifluoromethyl)quinoxaline as a versatile building block for materials applications [25].

Thermal Stability and Phase Transition Behavior

Thermal analysis of 2-bromo-7-(trifluoromethyl)quinoxaline reveals moderate thermal stability consistent with substituted quinoxaline derivatives [26] [27]. The compound exhibits decomposition temperatures in the range of 200-250 degrees Celsius, with the exact value dependent on heating rate and atmospheric conditions [26]. The presence of the trifluoromethyl group enhances thermal stability compared to unsubstituted quinoxalines due to the strength of carbon-fluorine bonds [26].

Phase transition studies indicate that the compound exists as a crystalline solid at room temperature with a defined melting point [28] [27]. The melting behavior is influenced by the molecular packing arrangement and intermolecular interactions in the crystal lattice [27]. The trifluoromethyl and bromine substituents affect the melting point through their influence on crystal packing efficiency and intermolecular forces [28].

Thermogravimetric analysis reveals weight loss patterns consistent with stepwise decomposition processes [26]. Initial weight loss typically corresponds to sublimation or volatilization of the intact molecule, followed by fragmentation at higher temperatures [26] [27]. The thermal decomposition pathways involve cleavage of the carbon-bromine bond and defluorination of the trifluoromethyl group as primary processes [26]. The quinoxaline core demonstrates relative thermal stability, decomposing only at elevated temperatures above 300 degrees Celsius [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 277.04 g/mol | [1] |

| Molecular Formula | C₉H₄BrF₃N₂ | [1] |

| LogP | 3.15 | [4] |

| Heavy Atom Count | 15 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Polar Surface Area | 26 Ų | [4] |

| Rotatable Bonds | 1 | [4] |

Conventional Synthetic Routes

Cyclization-Oxidation of α-Bromo Carbonyl Compounds

The cyclization-oxidation of α-bromo carbonyl compounds with ortho-phenylenediamine represents one of the most widely employed conventional approaches for quinoxaline synthesis. This methodology involves the nucleophilic substitution of the bromine atom by the amino group, followed by intramolecular condensation and subsequent oxidation to form the quinoxaline ring system [1] [2].

The mechanism proceeds through the initial formation of an intermediate amide species upon nucleophilic attack of the amino group on the carbonyl carbon. This is followed by intramolecular cyclization involving the second amino group, resulting in the formation of a dihydroquinoxaline intermediate. The final oxidation step, typically occurring under air atmosphere or with mild oxidizing agents, yields the aromatic quinoxaline product [1].

Various catalytic systems have been developed to optimize this transformation. The use of perchloric acid supported on silica gel (HClO4·SiO2) as a heterogeneous catalyst has demonstrated excellent efficiency, providing quinoxaline derivatives in 90-95% yields under mild room temperature conditions [1]. The catalyst can be recycled up to four times without significant loss of activity, making this approach environmentally sustainable and cost-effective.

Alternative catalytic systems include the use of trimethylsilyl chloride (TMSCl) in aqueous medium, which provides a green synthetic route with yields ranging from 60-91% [1]. This method operates at 70°C and utilizes water as the reaction medium, significantly reducing the environmental impact compared to traditional organic solvent-based approaches.

The β-cyclodextrin promoted cyclization has emerged as another environmentally friendly approach, utilizing water as the solvent and achieving yields of 83-91% at 50°C [1]. This supramolecular catalyst system offers the advantage of easy product isolation and catalyst recovery through simple filtration.

Direct Halogenation Strategies

Direct halogenation of quinoxaline derivatives provides a straightforward approach to access brominated quinoxaline compounds. The regioselective bromination of quinoxaline using N-bromosuccinimide (NBS) in the presence of sulfuric acid has been extensively studied [3].

The bromination of quinoxaline with NBS in concentrated sulfuric acid at room temperature to 60°C yields primarily 5-bromoquinoxaline, although in modest yields of approximately 12%. Additionally, 5,8-dibromoquinoxaline can be isolated as a minor product in 6% yield [3]. The low yields observed in this direct halogenation approach highlight the challenges associated with achieving selective bromination of the quinoxaline core.

The regioselectivity of the bromination process is highly dependent on the reaction conditions, including the choice of brominating agent, acid medium, temperature, and substrate concentration. The use of N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid has shown improved selectivity for the preparation of 5-bromoquinoxaline derivatives [3].

More recent developments in direct halogenation include the use of tetrabutylammonium tribromide (TBATB) for the regioselective bromination of quinoxaline derivatives. This method exploits the mild nature of TBATB to achieve selective C3-bromination or C1,C3-dibromination of pyrrolo[1,2-a]quinoxalines in good yields [4]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the slowly released bromine from TBATB providing controlled bromination conditions.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthetic protocols have revolutionized quinoxaline synthesis by providing rapid access to diverse quinoxaline derivatives with enhanced yields and reduced reaction times. The application of microwave heating enables efficient heating of reaction mixtures, leading to accelerated reaction rates and improved product formation [5] [6].

The microwave-assisted condensation of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of dimethyl sulfoxide (DMSO) as solvent has been demonstrated to provide quinoxaline derivatives in 80-90% yields within 3.5 minutes of microwave irradiation [5]. This represents a significant improvement over conventional heating methods, which typically require several hours to achieve comparable yields.

Solvent-free microwave-assisted synthesis has emerged as an even more environmentally benign approach. The direct condensation of diamines and dicarbonyl compounds under microwave irradiation without any solvent provides quinoxaline derivatives in 80-90% yields within 3.5 minutes [5]. This methodology eliminates the need for organic solvents and simplifies the workup procedure.

The iodine-catalyzed microwave synthesis represents one of the most efficient approaches for quinoxaline formation. Using molecular iodine (5 mol%) as catalyst in ethanol/water (1:1) mixture, quinoxaline derivatives can be obtained in 85-99% yields within 30 seconds to 2.5 minutes of microwave irradiation at 50°C and 300 watts power [6]. The reaction proceeds equally well regardless of the nature of substituents present in the amino component, demonstrating broad substrate scope.

The exceptionally rapid reaction times achieved under microwave conditions can be attributed to the efficient heating mechanism, which provides uniform heating throughout the reaction mixture. This uniform heating eliminates hot spots and enables precise temperature control, leading to improved reaction selectivity and reduced side product formation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in quinoxaline synthesis. These reactions enable the introduction of diverse functional groups and the formation of complex quinoxaline architectures that would be difficult to access through conventional methods [7] [8].

The Suzuki-Miyaura coupling reaction of 2,3-dichloroquinoxaline with various boronic acids provides access to substituted quinoxalines in 70-95% yields. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst, potassium carbonate as base, and dimethylformamide as solvent at 80-100°C for 12-24 hours [7] [8]. This methodology demonstrates high regioselectivity and functional group tolerance, making it suitable for the preparation of complex quinoxaline derivatives.

The Sonogashira coupling reaction has been successfully applied to the synthesis of alkynyl-substituted quinoxalines. The reaction of bromoquinoxaline derivatives with terminal alkynes in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as co-catalyst provides the desired products in 65-88% yields [9]. The reaction shows excellent C6-selectivity and proceeds under mild conditions (60-80°C, 4-12 hours).

The development of two-step approaches to indolo[2,3-b]quinoxalines through palladium-catalyzed Suzuki coupling followed by annulation has demonstrated the versatility of palladium catalysis in quinoxaline synthesis [8]. This methodology involves the initial Suzuki coupling of 2,3-dibromoquinoxaline with arylboronic acids, followed by palladium-catalyzed two-fold carbon-nitrogen coupling with aromatic amines to form the fused ring system.

The palladium-catalyzed reductive annulation of catechols with nitroarylamines represents a novel approach to quinoxaline synthesis that proceeds without pre-functionalization of the substrates [10] [11]. This method utilizes hydrogen atmosphere and palladium catalyst to achieve the simultaneous reduction and cyclization, providing quinoxaline derivatives in 55-85% yields with broad substrate scope.

Optimization of Reaction Parameters

Solvent Effects on Yield and Selectivity

The choice of solvent plays a crucial role in determining the efficiency and selectivity of quinoxaline synthesis. Comprehensive solvent screening studies have revealed significant differences in product yields and reaction rates depending on the solvent system employed [12] [13] [14].

Protic solvents, particularly alcohols, have generally shown superior performance in quinoxaline synthesis. Ethanol emerges as the optimal solvent choice, providing quinoxaline derivatives in 98-99% yields under standard reaction conditions [12] [13] [14]. The protic nature of ethanol facilitates the condensation process by providing hydrogen bonding interactions that stabilize the reaction intermediates.

Methanol and propanol also demonstrate excellent performance, with yields ranging from 90-98% depending on the specific substrate combination [12]. The slightly lower yields observed with methanol compared to ethanol may be attributed to its lower boiling point and increased volatility, which can affect the reaction equilibrium.

Among aprotic solvents, ethyl acetate shows promising results with yields of 87-94%, followed by dichloromethane (86-93%) and acetonitrile (70-95%) [12]. The superior performance of ethyl acetate among aprotic solvents can be attributed to its moderate polarity and ability to solvate both polar and nonpolar species effectively.

Water as a solvent shows limited effectiveness due to solubility issues with organic substrates, resulting in moderate yields of 49-60% [12]. However, mixed solvent systems such as ethanol/water (1:1) have shown improved performance, achieving yields of 75-95% in microwave-assisted synthesis [6].

The optimization of solvent volume has been identified as a critical parameter for maximizing yields. Studies have shown that quinoxaline yield increases with solvent volume up to an optimal point (typically 3 mL for laboratory scale), beyond which further increases in volume lead to decreased yields due to dilution effects [12].

Catalyst Selection and Performance Metrics

The selection of appropriate catalysts is fundamental to achieving high yields and selectivity in quinoxaline synthesis. Comprehensive catalyst screening studies have identified several highly effective catalytic systems with distinct advantages and limitations [6] [15] [2] [16] [12] [17].

Molecular iodine has emerged as one of the most effective catalysts for quinoxaline synthesis, demonstrating exceptional activity at low loadings (1-5 mol%) and providing yields of 85-99% within remarkably short reaction times (30 seconds to 2.5 minutes) [6] [15]. The catalyst can be recycled up to 10 times without significant loss of activity, making it highly cost-effective and environmentally sustainable.

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse. Perchloric acid supported on silica gel (HClO4·SiO2) demonstrates high activity at 20-30 mol% loading, providing 90-95% yields under mild room temperature conditions [2]. The heterogeneous nature of this catalyst facilitates easy separation and recovery through simple filtration.

The use of naturally occurring clay minerals as catalysts represents an environmentally friendly approach to quinoxaline synthesis. Bentonite clay K-10 has shown excellent performance, providing 88-95% yields at room temperature within 20 minutes [16]. The catalyst is readily available, inexpensive, and can be recycled up to 5 times, making it highly attractive for large-scale applications.

Organometallic catalysts such as sodium palladium diphosphate (Na2PdP2O7) have demonstrated high efficiency at low loadings (10 mg for laboratory scale reactions), achieving 85-98% yields within 30 minutes at room temperature [12]. The catalyst exhibits excellent recyclability (up to 6 cycles) and demonstrates broad substrate scope.

The development of magnetic nanoparticle catalysts has addressed the challenge of catalyst recovery. Cobalt nanoparticles supported on magnetic carriers enable easy separation through magnetic field application while maintaining high catalytic activity (75-95% yields) and recyclability (up to 7 cycles) [17].